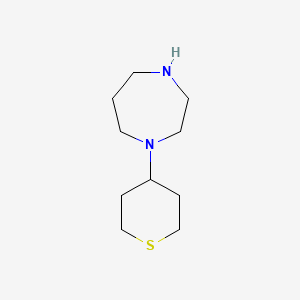
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Übersicht
Beschreibung
The compound “2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” is a chemical compound with the molecular weight of 313.79 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClN3O/c18-10-16 (22)20-17-14 (11-19)13-8-4-5-9-15 (13)21 (17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2, (H,20,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including the compound , have shown promise in the treatment of cancer. They exhibit various biologically vital properties, such as inhibiting the growth of cancer cells. The compound’s ability to interact with cellular components can be harnessed to develop targeted therapies for different types of cancer .
Antimicrobial Activity
The structural framework of indole derivatives lends itself to antimicrobial activity. This compound could potentially be used to develop new antibiotics or antiseptic agents that target a broad spectrum of microbes, addressing the growing concern of antibiotic resistance .
Neurological Disorders
Given the compound’s indole core, it may have applications in treating neurological disorders. Indoles are known to affect neurotransmitter activity, and this compound could be part of novel treatments for diseases like Parkinson’s or Alzheimer’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for the development of drugs to treat chronic inflammatory diseases. This compound could be investigated for its efficacy in reducing inflammation in conditions such as arthritis or inflammatory bowel disease .
Cardiovascular Health
Indole derivatives have been associated with cardiovascular benefits. Research into this compound could explore its potential in improving heart health, possibly by reducing arterial plaque or aiding in the management of blood pressure .
Endocrine System Modulation
Compounds with an indole base have been studied for their effects on the endocrine system. This particular compound might be used to modulate hormone levels, offering therapeutic options for conditions like adrenal insufficiency or Cushing’s syndrome .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation. Appropriate safety measures should be taken when handling this compound .
Zukünftige Richtungen
As the specific applications and biological activities of this compound are not detailed in the available resources, future research could focus on exploring these aspects. Given the known reactivity of cyanoacetamides, this compound could potentially be used as a precursor for synthesizing a variety of heterocyclic compounds .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-10-16(22)20-17-14(11-19)13-8-4-5-9-15(13)21(17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVXXDZTUSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide | |
CAS RN |
1050911-12-0 | |
| Record name | 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



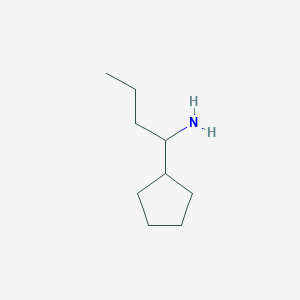

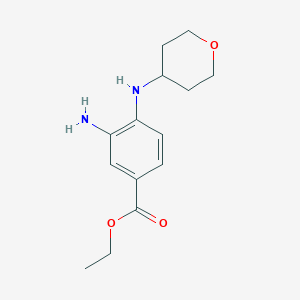
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
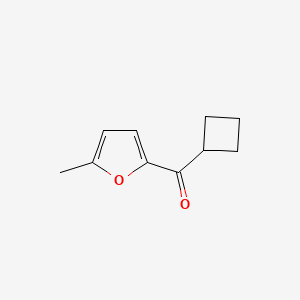
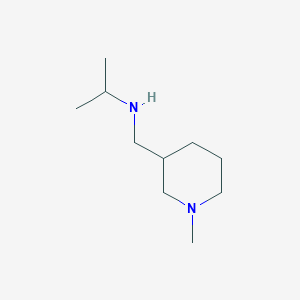
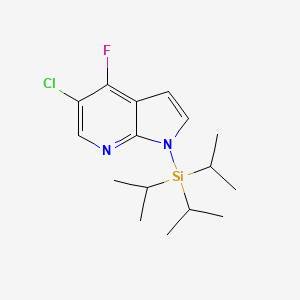
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)

amine](/img/structure/B1453632.png)
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)

